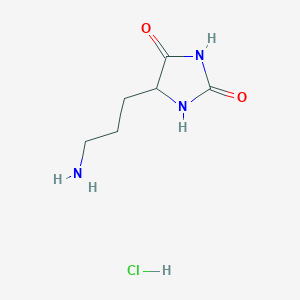

5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride

Description

5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C6H11N3O2·HCl. It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms.

Properties

Molecular Formula |

C6H12ClN3O2 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

5-(3-aminopropyl)imidazolidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C6H11N3O2.ClH/c7-3-1-2-4-5(10)9-6(11)8-4;/h4H,1-3,7H2,(H2,8,9,10,11);1H |

InChI Key |

GHQKVNTVXRDBEP-UHFFFAOYSA-N |

Canonical SMILES |

C(CC1C(=O)NC(=O)N1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of imidazolidine-2,4-dione with 3-aminopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 5-(3-Aminopropyl)imidazolidine-2,4-dione

- 5-(3-Aminopropyl)imidazolidine-2,4-dione hydrobromide

- 5-(3-Aminopropyl)imidazolidine-2,4-dione sulfate

Uniqueness

5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is unique due to its specific hydrochloride salt form, which may confer different solubility and stability properties compared to other similar compounds. This uniqueness can be advantageous in certain applications, such as drug formulation and chemical synthesis .

Biological Activity

5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of the Compound

This compound belongs to a class of compounds known as imidazolidine derivatives. These compounds are recognized for their ability to interact with various biological targets, leading to a range of pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values for various pathogens were determined through in vitro assays.

| Pathogen | MIC (μg/mL) | Comparison with Standard |

|---|---|---|

| Pseudomonas aeruginosa | 0.25 | More active than ciprofloxacin |

| Klebsiella pneumoniae | 2.0 | Comparable to standard |

| Staphylococcus aureus | 2.0 | Comparable to standard |

| Candida albicans | 0.25 | More active than clotrimazole |

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

The mechanism through which this compound exerts its antimicrobial effects involves binding to specific enzymes or receptors within microbial cells. This binding inhibits critical cellular processes, such as cell wall synthesis or protein production, ultimately leading to microbial cell death .

Case Studies and Research Findings

- Antibacterial Screening : A comprehensive study evaluated the antibacterial activity of several imidazolidine derivatives, including this compound. The results demonstrated significant antibacterial efficacy against multiple strains, supporting its potential use in treating bacterial infections .

- Molecular Docking Studies : Molecular docking simulations were conducted to assess the binding affinity of the compound against specific bacterial enzymes. The compound showed high binding affinities (-8.4 kcal/mol), indicating strong interactions with target proteins involved in bacterial metabolism .

- Antifungal Activity : In addition to antibacterial properties, the compound also displayed antifungal activity against various fungal pathogens. The MIC values for fungi such as Aspergillus niger and Cryptococcus neoformans were found to be low, indicating potent antifungal effects .

Pharmacological Implications

The diverse biological activities of this compound suggest its potential applications in various therapeutic areas:

- Infectious Diseases : Given its antimicrobial properties, this compound could be developed into new treatments for infections caused by resistant bacteria and fungi.

- Enzyme Inhibition : Its ability to inhibit specific enzymes positions it as a candidate for further research in enzyme-related diseases.

- Drug Development : The structural characteristics of this compound make it a suitable scaffold for designing new derivatives with enhanced potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.